2-(m-Tolyl)piperazine

Descripción general

Descripción

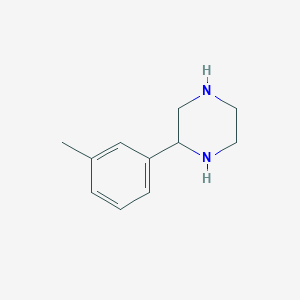

2-(m-Tolyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group. This compound is known for its potential therapeutic effects and is widely used in medical and industrial research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the use of N-hydroxyethyl ethylenediamine as the starting material .

Industrial Production Methods

Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. These processes include intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, as well as one-step intermolecular cyclization using ethylenediamine and monoethanolamine .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The secondary amine groups in 2-(m-Tolyl)piperazine participate in nucleophilic substitutions, particularly with alkyl halides or sulfonating agents.

These reactions typically proceed via an SN2 mechanism, with the piperazine nitrogen acting as the nucleophile. Steric hindrance from the m-tolyl group slightly reduces reactivity at the adjacent nitrogen .

Acylation Reactions

Acylation with carboxylic acid derivatives forms stable amides, often used to modulate pharmacokinetic properties.

The reaction efficiency depends on the electron-withdrawing nature of the acyl group. Acylated derivatives show enhanced metabolic stability compared to the parent compound .

Complexation with Metal Ions

The piperazine nitrogen atoms coordinate with transition metals, forming complexes with potential catalytic or therapeutic applications:

Stoichiometry and geometry of these complexes are confirmed via UV-Vis and X-ray crystallography .

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group in derivatives like 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester can be cleaved under acidic conditions:

\text{Boc-protected derivative} \xrightarrow{\text{HCl/dioxane}} \text{this compound} \quad (\text{Yield: 95%})

Applications :

Reductive Amination

The primary amine reacts with ketones or aldehydes under reductive conditions:

This method is pivotal for introducing alkyl chains while preserving stereochemistry .

Heterocycle Formation

Reactions with α-halocarbonyl compounds yield bioactive heterocycles:

Example :

Reaction with 2-bromoacetophenone in ethanol produces a thiazole derivative :

\text{this compound + 2-bromoacetophenone} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole-piperazine hybrid} \quad (\text{Yield: 74%})

Key Applications :

Aplicaciones Científicas De Investigación

2.1. Central Nervous System Disorders

Research indicates that 2-(m-Tolyl)piperazine may have significant implications in treating various central nervous system (CNS) disorders:

- Anxiety and Depression : Studies have demonstrated its anxiolytic and antidepressant-like effects in animal models, suggesting its potential use as a therapeutic agent for anxiety disorders and depression.

- Neuroprotection : The compound has shown neuroprotective properties by preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease (AD). It appears to activate TRPC6 channels, which play a role in synaptic plasticity and memory function .

2.2. Analgesic Properties

Recent studies suggest that this compound may also possess analgesic properties, making it a candidate for pain management therapies. Its effectiveness has been evaluated in models of neuropathic pain, where it demonstrated significant pain relief through modulation of pain pathways .

3.1. Neuroprotective Effects in Alzheimer's Models

In a study investigating the effects of various piperazine derivatives on synaptic health, this compound was identified as a promising candidate due to its ability to penetrate the blood-brain barrier (BBB) and activate TRPC6 channels selectively. This activation was associated with improved synaptic plasticity in transgenic mouse models of Alzheimer’s disease . The results indicated that administration of 10 mg/kg of the compound reversed deficits in synaptic function, showcasing its potential for drug development aimed at treating AD.

3.2. Pain Management Studies

Another case study focused on the analgesic properties of this compound, where it was evaluated against established pain models. The compound exhibited significant reductions in pain responses compared to control groups, suggesting its utility as an analgesic agent without the severe side effects associated with traditional opioids .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound compared to other piperazine derivatives:

Mecanismo De Acción

The mechanism of action of 2-(m-Tolyl)piperazine involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparación Con Compuestos Similares

Similar Compounds

Piperazine: A simpler structure with similar biological activities.

N-benzoylated piperazine: Used in various pharmaceutical applications.

2-substituted chiral piperazines: Synthesized for specific biological activities

Uniqueness

2-(m-Tolyl)piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its 3-methylphenyl group enhances its potential therapeutic effects compared to other piperazine derivatives.

Actividad Biológica

2-(m-Tolyl)piperazine, a derivative of piperazine, is a compound characterized by its unique structure, which allows for various modifications that enhance its biological activity. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in treating neurological disorders and other diseases.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Neurological Effects : It serves as a crucial intermediate in synthesizing pharmaceuticals targeting the central nervous system, enhancing drug efficacy and specificity .

- Antiviral Activity : Compounds containing piperazine moieties, including this compound, have shown promise as antiviral agents. For instance, derivatives have been synthesized with broad-spectrum activity against rhinoviruses .

- Enzyme Inhibition : This compound has been explored for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in various diseases including cancer and inflammatory conditions .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Receptor Interactions : Studies have highlighted its role in modulating receptor activity, particularly in the central nervous system, which may lead to novel therapeutic strategies for neurological disorders .

- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerases, enzymes critical for DNA replication. This inhibition is linked to antiproliferative effects in cancer cells .

Study 1: Antiviral Efficacy

A study focused on synthesizing piperazine derivatives demonstrated that certain compounds exhibited potent antiviral activity against multiple serotypes of human rhinovirus. The compound SDZ 880-061, although not directly this compound, shares structural similarities and highlights the potential of piperazine derivatives in antiviral therapy. The study reported an effective concentration below 3 micrograms/ml against various strains .

Study 2: Neurological Applications

In another investigation, researchers synthesized several piperazine-based compounds aimed at enhancing treatment for neurological disorders. The findings indicated that modifications to the piperazine structure could significantly improve binding affinity to target receptors involved in neurotransmission, suggesting that this compound could be a valuable scaffold for developing new treatments .

Data Table: Biological Activities of Piperazine Derivatives

Propiedades

IUPAC Name |

2-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRYPWVHQPPINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401263 | |

| Record name | 2-(3-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776269-51-3 | |

| Record name | 2-(3-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.